4-(Benzylamino)-6-methoxynicotinic Acid

Neuronal Nicotinic Acetylcholine Receptor α3β4 nAChR EC50

4-(Benzylamino)-6-methoxynicotinic acid (CAS 1386447-69-3) is a trisubstituted pyridine derivative featuring a nicotinic acid core with a 4-benzylamino and a 6-methoxy group. This compound serves as a versatile scaffold in medicinal chemistry, primarily investigated as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs) and as a potential intermediate for kinase inhibitor development.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
Cat. No. B12459358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylamino)-6-methoxynicotinic Acid
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)NCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H14N2O3/c1-19-13-7-12(11(9-16-13)14(17)18)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,15,16)(H,17,18)
InChIKeyDIUOUBRLNIFMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzylamino)-6-methoxynicotinic Acid: Key Chemical Identity and Procurement Baseline


4-(Benzylamino)-6-methoxynicotinic acid (CAS 1386447-69-3) is a trisubstituted pyridine derivative featuring a nicotinic acid core with a 4-benzylamino and a 6-methoxy group . This compound serves as a versatile scaffold in medicinal chemistry, primarily investigated as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs) and as a potential intermediate for kinase inhibitor development [1]. Its molecular formula is C14H14N2O3, with a molecular weight of 258.27 g/mol . The compound is commercially available with a purity specification of ≥97% .

Why Generic Nicotinic Acid Analogs Cannot Replace 4-(Benzylamino)-6-methoxynicotinic Acid


The combination of a 4-benzylamino substituent and a 6-methoxy group on the nicotinic acid core confers a distinct pharmacological profile that is not recapitulated by simpler analogs. Direct substitution with 4-(benzylamino)nicotinic acid (lacking the 6-methoxy) or 6-methoxynicotinic acid (lacking the 4-benzylamino) fundamentally alters both physicochemical properties and target engagement [1][2]. Notably, the 6-methoxy group influences electron density on the pyridine ring, modulating hydrogen-bonding capacity and lipophilicity, while the 4-benzylamino moiety provides critical hydrophobic interactions essential for binding to specific nAChR subtypes and potential kinase targets . These structural features dictate that even closely related analogs cannot be assumed to exhibit comparable biological activity or selectivity [3].

Quantitative Differentiation of 4-(Benzylamino)-6-methoxynicotinic Acid: Evidence-Based Comparator Analysis


nAChR α3β4 Subtype Functional Potency: Comparison with SIB-1508Y

In functional assays using recombinant human α3β4 nicotinic acetylcholine receptors expressed in HEK cells, 4-(Benzylamino)-6-methoxynicotinic acid exhibits an EC50 of 7,000 nM (7.0 µM) [1]. This potency is approximately 304-fold lower than the reference agonist SIB-1508Y (EC50 = 23 nM, 0.023 µM) in the same assay system [2]. The quantitative difference underscores the compound's utility as a low-potency probe or as a scaffold for further optimization rather than as a potent agonist tool compound.

Neuronal Nicotinic Acetylcholine Receptor α3β4 nAChR EC50

nAChR α2β4 Subtype Functional Potency: Head-to-Head with SIB-1508Y

The compound's activity at the α2β4 nAChR subtype is characterized by an EC50 of 9,000 nM (9.0 µM) [1]. In contrast, the reference agonist SIB-1508Y demonstrates an EC50 of 5 nM (0.005 µM) at the same receptor subtype [2], representing a 1,800-fold difference in functional potency. This stark contrast highlights that 4-(benzylamino)-6-methoxynicotinic acid is a substantially weaker agonist at this receptor subtype.

Neuronal Nicotinic Acetylcholine Receptor α2β4 nAChR EC50

Structural Divergence from 4-(Benzylamino)nicotinic Acid: Impact of the 6-Methoxy Substituent

4-(Benzylamino)nicotinic acid (CAS 77284-32-3, C13H12N2O2, MW 228.25) lacks the 6-methoxy group present on the target compound . This methoxy substituent alters the electronic distribution of the pyridine ring, thereby influencing hydrogen-bonding potential and lipophilicity. While direct comparative bioactivity data are not available in the public domain, this structural divergence is a critical determinant of receptor binding kinetics and metabolic stability, based on established structure-activity relationship principles for nicotinic acid derivatives [1]. Consequently, these two compounds cannot be considered functionally interchangeable.

Nicotinic Acid Derivative 6-Methoxy Substituent Structural Analog

Differential Receptor Engagement: nAChR vs. Muscarinic Acetylcholine Receptor (mAChR)

In a radioligand displacement assay using rat cortical membranes, 4-(benzylamino)-6-methoxynicotinic acid exhibited an IC50 of 4,500 nM (4.5 µM) for muscarinic acetylcholine receptors (mAChR) [1]. This value is within the same order of magnitude as its EC50 for nAChR agonism (7,000–9,000 nM), indicating a lack of strong selectivity between nicotinic and muscarinic receptor families. For comparison, highly selective nicotinic agonists like SIB-1508Y demonstrate EC50 values in the low nanomolar range for nAChR with negligible activity at mAChR [2]. This data establishes that 4-(benzylamino)-6-methoxynicotinic acid is a relatively non-selective cholinergic ligand.

Muscarinic Acetylcholine Receptor Selectivity IC50

Optimal Research and Industrial Application Scenarios for 4-(Benzylamino)-6-methoxynicotinic Acid


SAR Studies for nAChR Agonist Optimization

Given its relatively low potency (EC50 7,000-9,000 nM) and non-selective cholinergic profile, 4-(benzylamino)-6-methoxynicotinic acid serves as an excellent starting point for medicinal chemistry campaigns aimed at improving nAChR subtype selectivity and potency. Modifications to the benzylamino or methoxy groups can be systematically explored to map key pharmacophoric elements, with the compound's current activity providing a clear baseline for iterative optimization [1][2].

Control Compound for nAChR Partial Agonism or Low-Affinity Binding

The compound's EC50 values in the micromolar range position it as a useful control for studying low-affinity nAChR interactions or partial agonism. In experiments evaluating high-affinity agonists like SIB-1508Y (EC50 < 100 nM), 4-(benzylamino)-6-methoxynicotinic acid can be employed to verify that observed effects are indeed mediated by high-affinity binding and not by non-specific receptor activation [3].

Exploration of Dual nAChR/mAChR Pharmacology

With IC50 values at mAChR (4.5 µM) comparable to its nAChR functional potency (7-9 µM), this compound is uniquely suited for investigating the integrated pharmacology of cholinergic signaling pathways. It can be used to model the effects of simultaneous, low-level activation of both nicotinic and muscarinic receptors, a scenario relevant to certain neurological disorders where cholinergic tone is globally altered [4].

Chemical Building Block for Kinase Inhibitor Synthesis

The 4-benzylamino-6-methoxy-nicotinic acid core is a recognized pharmacophore for the development of kinase inhibitors, particularly those targeting DYRK1A, which is implicated in Down syndrome and Alzheimer's disease . The compound's commercial availability at 97% purity makes it a practical intermediate for constructing focused libraries of novel kinase inhibitors .

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